2,5-Dimethylbenzo[d]thiazol-4-amine
Overview
Description
2,5-Dimethylbenzo[d]thiazol-4-amine is a chemical compound with the molecular formula C9H10N2S . It is a solid substance and has a molecular weight of 178.26 .
Molecular Structure Analysis
The molecular structure of 2,5-Dimethylbenzo[d]thiazol-4-amine consists of a benzothiazole ring, which is a bicyclic compound made up of a benzene ring fused to a thiazole ring. The molecule also has two methyl groups attached to the benzothiazole ring .Physical And Chemical Properties Analysis
2,5-Dimethylbenzo[d]thiazol-4-amine is a solid at room temperature . It has a molecular weight of 178.26 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources .Scientific Research Applications
Medicinal Chemistry
- Thiazoles are found in many potent biologically active compounds . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- The methods of application or experimental procedures vary depending on the specific application. For example, in drug development, thiazole compounds would be synthesized and then tested in vitro and in vivo for their biological activity .
- The outcomes obtained also vary. For instance, some thiazole derivatives have shown potent antifungal activity .
Drug Design and Development
- Thiazole ring is integral in the structure of many biologically active compounds . This core moiety has exerted various roles in the lead identification and optimization .
- The methods of application involve the design and synthesis of novel N,4-diphenylthiazol-2-amine derivatives employing Hantzsch method .
- The synthesized derivatives were evaluated in vitro for their antimicrobial and anti-inflammatory activities . Most of the tested compounds showed potent antifungal activity .
Antioxidant Activity
- Thiazoles have been found to exhibit antioxidant activity . This makes them useful in fields like food science and medicinal chemistry, where they can help to prevent damage caused by free radicals .
- The methods of application typically involve synthesizing the thiazole compounds and then testing their antioxidant activity using various assays .
- The outcomes of these studies can vary, but generally, thiazole compounds have been found to exhibit significant antioxidant activity .
Antimicrobial Activity
- Thiazole compounds have been found to have antimicrobial activity, making them useful in the development of new antimicrobial drugs .
- The methods of application typically involve synthesizing the thiazole compounds and then testing their antimicrobial activity against various strains of bacteria and fungi .
- The outcomes of these studies can vary, but generally, thiazole compounds have been found to exhibit significant antimicrobial activity .
Antiviral Activity
- Thiazole compounds have been found to have antiviral activity, making them useful in the development of new antiviral drugs .
- The methods of application typically involve synthesizing the thiazole compounds and then testing their antiviral activity against various viruses .
- The outcomes of these studies can vary, but generally, thiazole compounds have been found to exhibit significant antiviral activity .
Neuroprotective Activity
- Thiazole compounds have been found to have neuroprotective activity, making them useful in the treatment of neurodegenerative diseases .
- The methods of application typically involve synthesizing the thiazole compounds and then testing their neuroprotective activity in various models of neurodegeneration .
- The outcomes of these studies can vary, but generally, thiazole compounds have been found to exhibit significant neuroprotective activity .
Antihypertensive Activity
- Thiazoles have been found to exhibit antihypertensive activity . This makes them useful in fields like medicinal chemistry, where they can help to control high blood pressure .
- The methods of application typically involve synthesizing the thiazole compounds and then testing their antihypertensive activity using various assays .
- The outcomes of these studies can vary, but generally, thiazole compounds have been found to exhibit significant antihypertensive activity .
Anti-Inflammatory Activity
- Thiazole compounds have been found to have anti-inflammatory activity, making them useful in the development of new anti-inflammatory drugs .
- The methods of application typically involve synthesizing the thiazole compounds and then testing their anti-inflammatory activity against various inflammation models .
- The outcomes of these studies can vary, but generally, thiazole compounds have been found to exhibit significant anti-inflammatory activity .
Antischizophrenia Activity
- Thiazole compounds have been found to have antischizophrenia activity, making them useful in the treatment of schizophrenia .
- The methods of application typically involve synthesizing the thiazole compounds and then testing their antischizophrenia activity in various models of schizophrenia .
- The outcomes of these studies can vary, but generally, thiazole compounds have been found to exhibit significant antischizophrenia activity .
Antibacterial Activity
- Thiazole compounds have been found to have antibacterial activity, making them useful in the development of new antibacterial drugs .
- The methods of application typically involve synthesizing the thiazole compounds and then testing their antibacterial activity against various strains of bacteria .
- The outcomes of these studies can vary, but generally, thiazole compounds have been found to exhibit significant antibacterial activity .
Anti-HIV Activity
- Thiazole compounds have been found to have anti-HIV activity, making them useful in the development of new anti-HIV drugs .
- The methods of application typically involve synthesizing the thiazole compounds and then testing their anti-HIV activity against the HIV virus .
- The outcomes of these studies can vary, but generally, thiazole compounds have been found to exhibit significant anti-HIV activity .
Hypnotics Activity
- Thiazole compounds have been found to have hypnotics activity, making them useful in the treatment of insomnia .
- The methods of application typically involve synthesizing the thiazole compounds and then testing their hypnotics activity in various models of insomnia .
- The outcomes of these studies can vary, but generally, thiazole compounds have been found to exhibit significant hypnotics activity .
properties
IUPAC Name |
2,5-dimethyl-1,3-benzothiazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-5-3-4-7-9(8(5)10)11-6(2)12-7/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYFXZPQFWZJIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663231 | |
Record name | 2,5-Dimethyl-1,3-benzothiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylbenzo[d]thiazol-4-amine | |
CAS RN |
650635-67-9 | |
Record name | 4-Benzothiazolamine, 2,5-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=650635-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethyl-1,3-benzothiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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